molecular formula C22H22N2O4S2 B2972230 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898452-10-3

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2972230
CAS No.: 898452-10-3
M. Wt: 442.55
InChI Key: KVDIXZXBWHDJRE-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of indoline, thiophene, and dioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole using a suitable reducing agent such as sodium borohydride.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Dioxine Ring Formation: The dioxine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfonyl chloride.

    Final Assembly: The final compound is assembled by linking the indoline, thiophene, and dioxine moieties through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may serve as a probe for studying enzyme interactions and protein-ligand binding due to its diverse functional groups.

Medicine

Medically, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the indoline and thiophene rings which are known for their conductive and light-absorbing properties.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The indoline and thiophene moieties could facilitate binding to hydrophobic pockets, while the sulfonamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.

    N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Lacks the indoline ring, which may affect its binding affinity and specificity.

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-benzo[b][1,4]dioxine-6-sulfonamide: Lacks the dihydro component, which could influence its stability and reactivity.

Uniqueness

The combination of indoline, thiophene, and dioxine moieties in N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide makes it unique. This structural diversity allows for a wide range of interactions and applications, distinguishing it from other compounds with similar but less complex structures.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-30(26,17-7-8-20-21(14-17)28-12-11-27-20)23-15-19(22-6-3-13-29-22)24-10-9-16-4-1-2-5-18(16)24/h1-8,13-14,19,23H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDIXZXBWHDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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